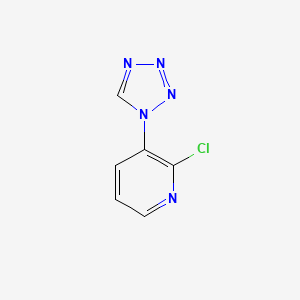

2-chloro-3-(1H-tetrazol-1-yl)pyridine

Vue d'ensemble

Description

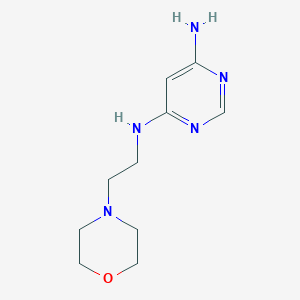

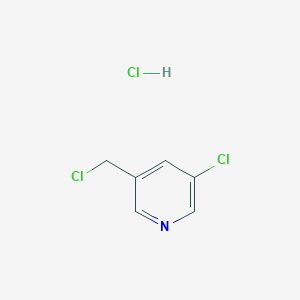

“2-chloro-3-(1H-tetrazol-1-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a tetrazole ring, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

Tetrazole derivatives are known for their bioisosteric properties, which make them suitable substitutes for carboxylic acid groups in drug molecules. The presence of tetrazole in 2-chloro-3-(1H-tetrazol-1-yl)pyridine can enhance the bioavailability of pharmaceuticals by improving lipid solubility, thus facilitating easier penetration through cell membranes . This characteristic is particularly beneficial in the development of new medications with improved efficacy and pharmacokinetic profiles.

Agricultural Chemistry: Development of Agrochemicals

The tetrazole moiety is utilized in the synthesis of agrochemicals due to its ability to mimic natural growth hormones. Compounds like 2-chloro-3-(1H-tetrazol-1-yl)pyridine can be employed in the creation of novel pesticides and herbicides, offering potentially safer and more effective alternatives to traditional agricultural chemicals .

Material Science: Creation of Advanced Materials

In material science, the unique electronic properties of tetrazoles are exploited to create advanced materials2-chloro-3-(1H-tetrazol-1-yl)pyridine can be used as a precursor for the synthesis of polymers and coatings with specific electrical characteristics, which are essential for the development of electronic devices and sensors .

Biochemistry: DNA Synthesis and Molecular Docking

The acidic nature of tetrazoles allows 2-chloro-3-(1H-tetrazol-1-yl)pyridine to be used in biochemistry for DNA synthesis. It serves as a building block in the assembly of nucleic acids and is also involved in molecular docking studies to predict the interaction between drugs and their target molecules .

Environmental Chemistry: Pollution Remediation

Tetrazole derivatives can play a role in environmental chemistry, particularly in pollution remediation. The reactivity of 2-chloro-3-(1H-tetrazol-1-yl)pyridine with various pollutants can be harnessed to develop treatments for contaminated water and soil, aiding in the removal of hazardous substances .

Analytical Chemistry: Chemical Sensors

Due to its reactivity and stability, 2-chloro-3-(1H-tetrazol-1-yl)pyridine can be incorporated into chemical sensors. These sensors can detect specific ions or molecules, making them useful in various analytical applications, including medical diagnostics and environmental monitoring .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to exhibit a wide range of biological activities .

Biochemical Pathways

Given the lack of specific information on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 2-chloro-3-(1H-tetrazol-1-yl)pyridine .

Propriétés

IUPAC Name |

2-chloro-3-(tetrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-6-5(2-1-3-8-6)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRIJXONDYFITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-(1H-tetrazol-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)